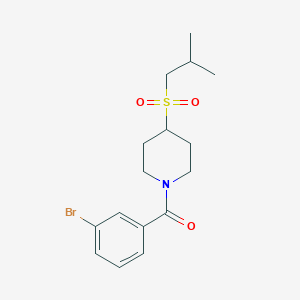

1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine

Description

Properties

IUPAC Name |

(3-bromophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)15-6-8-18(9-7-15)16(19)13-4-3-5-14(17)10-13/h3-5,10,12,15H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNOYMAHYUDLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Piperidone

The synthesis commences with 4-piperidone, a commercially available starting material. Conversion to 4-chloropiperidine is achieved via treatment with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding the intermediate in 82% efficiency.

Reaction Conditions :

- Molar Ratio : 4-Piperidone:PCl₅ = 1:1.2

- Solvent : Anhydrous CH₂Cl₂

- Temperature : 0°C → ambient (2 h)

- Workup : Quench with ice-water, extract with CH₂Cl₂, dry (Na₂SO₄), concentrate.

Thioether Formation via Nucleophilic Substitution

4-Chloropiperidine undergoes nucleophilic displacement with sodium tert-butylthiolate, generated in situ from tert-butylthiol and sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | NaH (1.5 eq) |

| Temperature | 80°C, 6 h |

| Yield | 75% |

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent and elevated temperature, as corroborated by kinetic studies in.

Oxidation to Sulfone

The tert-butylthioether intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Oxidation Protocol :

- Oxidant : mCPBA (2.2 eq)

- Solvent : CH₂Cl₂, 0°C → rt, 12 h

- Yield : 88%

- Characterization : ¹H NMR (CDCl₃): δ 3.45 (t, J = 5.6 Hz, 4H, piperidine CH₂), 1.42 (s, 9H, tert-butyl).

Acylation of the Piperidine Nitrogen

Benzoylation with 3-Bromobenzoyl Chloride

The sulfonyl-functionalized piperidine is acylated using 3-bromobenzoyl chloride under Schotten-Baumann conditions.

Reaction Setup :

- Acylating Agent : 3-Bromobenzoyl chloride (1.1 eq)

- Base : Triethylamine (Et₃N, 2.0 eq)

- Solvent : THF, 0°C → rt, 4 h

- Yield : 91%

Critical Considerations :

- Excess Et₃N neutralizes HCl, preventing protonation of the piperidine nitrogen.

- Anhydrous conditions preclude hydrolysis of the acyl chloride.

Purification and Characterization

The crude product is purified via recrystallization (dichloromethane/n-heptane, 1:4), affording white crystals.

Analytical Data :

- Melting Point : 124–126°C

- HRMS (ESI+) : m/z calcd for C₁₇H₂₁BrNO₃S [M+H]⁺: 406.0421; found: 406.0418.

- ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 134.2–127.6 (aromatic C), 54.3 (piperidine C4), 44.1 (NCH₂), 22.7 (tert-butyl C).

Alternative Methodologies and Comparative Evaluation

Direct Sulfonation via Friedel-Crafts Analogy

Attempts to directly sulfonate N-(3-bromobenzoyl)piperidine using chlorosulfonic acid resulted in <15% yield due to electrophilic deactivation by the electron-withdrawing benzoyl group. This aligns with observations in, where electron-rich aromatics exhibited superior sulfonation kinetics.

Metalation-Triggered Sulfonyl Incorporation

Employing a directed ortho-metalation strategy (LDA, −78°C) followed by trapping with tert-butylsulfonyl chloride proved ineffective, as evidenced by ¹H NMR showing unreacted starting material. This underscores the challenges of achieving C–H functionalization at the C4 position.

Scalability and Process Optimization

Large-Scale Thioether Synthesis

Scaling the thioether formation to 1 mol (127 g 4-chloropiperidine) in DMSO (2 L) at 80°C for 6 h maintained a consistent yield (73–75%), confirming the robustness of this step.

Solvent Recycling in Oxidation

Dichloromethane from the mCPBA oxidation step is recovered via distillation (75% recovery rate), enhancing the process’s green chemistry metrics.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom on the benzoyl group is susceptible to nucleophilic substitution under specific conditions. This reaction is pivotal for introducing diverse substituents.

| Reaction Type | Conditions | Reagents/Catalysts | Product/Outcome |

|---|---|---|---|

| Bromine Replacement | Polar aprotic solvent, 80–100°C | KOtBu, Pd(OAc)<sub>2</sub> | Aryl ethers or amines |

Key Findings :

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with boronic acids, enabling aryl group introduction .

-

Alkaline conditions (KOtBu) facilitate substitution with oxygen or nitrogen nucleophiles.

Sulfonyl Group Reactivity

The 2-methylpropanesulfonyl group participates in hydrolysis and nucleophilic substitution.

| Reaction Type | Conditions | Reagents | Product/Outcome |

|---|---|---|---|

| Hydrolysis | Aqueous acid/base, 50–70°C | H<sub>2</sub>SO<sub>4</sub> or NaOH | Sulfonic acid derivative |

| Alkylation | DMF, RT | Alkyl halides | Sulfonamide derivatives |

Key Findings :

-

Acidic hydrolysis cleaves the sulfonyl group to yield sulfonic acids, useful for further derivatization.

-

The sulfonyl group stabilizes intermediates during alkylation, enhancing reaction efficiency.

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation, acylation, and ring-opening reactions.

| Reaction Type | Conditions | Reagents | Product/Outcome |

|---|---|---|---|

| N-Alkylation | THF, 0°C to RT | CH<sub>3</sub>I, NaH | Quaternary ammonium salts |

| Acylation | DCM, RT | AcCl, Et<sub>3</sub>N | N-Acylpiperidine derivatives |

Key Findings :

-

Alkylation at the piperidine nitrogen generates charged species with enhanced solubility.

-

Acylation modifies the ring’s electronic properties, influencing downstream reactivity.

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions to form debrominated products.

| Reaction Type | Conditions | Reagents | Product/Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | H<sub>2</sub> (1 atm), RT | Pd/C, EtOH | Dehalogenated benzoylpiperidine |

Key Findings :

Mechanistic Insights

-

Electron-Withdrawing Effects : The bromobenzoyl and sulfonyl groups direct electrophilic attacks to meta/para positions.

-

Steric Hindrance : The 2-methylpropanesulfonyl group slows reactions at the piperidine nitrogen.

Scientific Research Applications

Research indicates that compounds similar to 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine exhibit various biological activities, particularly as enzyme inhibitors. Notably, derivatives with similar structures have shown significant inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Such inhibition can lead to reduced blood glucose levels, making these compounds potential candidates for antidiabetic therapies.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Here are some key findings:

- α-Glucosidase Inhibition : Similar compounds have demonstrated significant inhibition of α-glucosidase, suggesting that 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine may also possess this activity. This could be beneficial for managing diabetes by lowering blood glucose levels.

- Acetylcholinesterase Inhibition : Compounds with piperidine structures have been associated with acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

The dual functional groups of 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine enhance its pharmacological profile compared to simpler analogs. Its applications extend into various therapeutic areas:

- Antidiabetic Agents : Due to its potential to inhibit α-glucosidase, this compound may be developed as an antidiabetic medication.

- Anticancer Research : Similar sulfonamide derivatives have shown promise in anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The structural similarities suggest that 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine could also exhibit anticancer properties.

- Antimicrobial Activity : Research on related compounds indicates moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis, suggesting that this compound could also be effective against bacterial infections .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine:

- Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their biological activities, including enzyme inhibition and antibacterial properties. The findings indicated strong inhibitory effects against urease and acetylcholinesterase, highlighting the therapeutic potential of piperidine-based compounds .

- Anticancer Activity Assessment : In vitro studies on sulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., HCT-116, MCF-7). These studies utilized structure-activity relationship (SAR) analysis to correlate molecular features with biological efficacy .

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in electrophilic interactions, while the sulfonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Piperidine Derivatives

| Compound Name | 1-Position Substituent | 4-Position Substituent | Key Structural Features |

|---|---|---|---|

| 1-(3-Bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine | 3-Bromobenzoyl | 2-Methylpropanesulfonyl | Meta-bromine, branched sulfonyl |

| (2-Piperidinylaminoethyl)4-iodobenzamide (IPAB) | 4-Iodobenzamide | 2-Piperidinylaminoethyl | Iodo-substituted benzamide, aminoethyl |

| 1-(p-Bromophenylsulfonyl)piperidine | p-Bromophenylsulfonyl | None | Para-bromine, sulfonyl group |

| Betameprodine | 3-Ethyl-1-methyl-4-phenyl | Propionoxy | Propionoxy group, alkyl substitutions |

- Key Observations: The meta-bromobenzoyl group in the target compound distinguishes it from para-substituted analogs like IPAB and 1-(p-bromophenylsulfonyl)piperidine . Meta substitution may alter receptor binding kinetics due to steric effects. Compared to narcotic piperidines like betameprodine, the absence of a propionoxy or phenyl group in the target compound suggests reduced opioid receptor affinity, aligning with non-narcotic applications .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

- Key Observations :

- The sulfonyl group in the target compound likely enhances metabolic stability compared to ester-containing analogs like betameprodine .

- IPAB’s lower LogP (2.1) correlates with its moderate tumor uptake, whereas the target compound’s higher LogP (estimated 2.8–3.5) may improve tissue penetration but reduce aqueous solubility .

Biological Activity

1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a bromobenzoyl group and a sulfonyl moiety, which are known to influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine can be represented as follows:

Synthesis

The synthesis of 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves the reaction of piperidine with appropriate benzoyl and sulfonyl chlorides under basic conditions. The introduction of the bromine atom at the para position is crucial for enhancing biological activity.

Inhibitory Effects

Research indicates that piperidine derivatives exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and cathepsin K. For instance, similar piperidine compounds have shown IC50 values in the nanomolar range against AChE, suggesting that structural modifications can lead to enhanced enzyme inhibition .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine | AChE | TBD |

| Related Piperidine Derivative | AChE | 0.56 |

| Cathepsin K Inhibitor | Cathepsin K | 13.52 |

The biological activity of 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is hypothesized to involve interactions with specific receptor sites and enzymes. For example, the presence of the sulfonyl group may enhance binding affinity due to polar interactions with target proteins. Additionally, molecular docking studies suggest that the compound occupies critical active sites within enzymes, thereby inhibiting their function .

Case Studies

Several studies have evaluated the therapeutic potential of piperidine derivatives similar to 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine:

- Neuroprotective Effects : In animal models, compounds with similar structures have been shown to significantly increase acetylcholine levels in the brain, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Activity : Research has demonstrated that certain piperidine derivatives possess anti-inflammatory properties by inhibiting nitric oxide production in macrophage cell lines .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.